molecular formula C16H12N8O2S B10927158 11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10927158
M. Wt: 380.4 g/mol
InChI Key: MAEHDERTKGEZJZ-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure, which includes multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multiple steps, starting from simpler precursors. One common approach involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form intermediate hydrazine derivatives . These intermediates are then reacted with hydrazonoyl chloride derivatives to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is unique due to its complex structure, which includes multiple rings and heteroatoms, making it a versatile compound with potential applications in various fields. Its unique structure also allows for a wide range of chemical modifications, enabling the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C16H12N8O2S

Molecular Weight

380.4 g/mol

IUPAC Name

11,13-dimethyl-4-[(4-nitropyrazol-1-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C16H12N8O2S/c1-8-3-9(2)19-16-12(8)13-14(27-16)15-20-11(21-23(15)7-17-13)6-22-5-10(4-18-22)24(25)26/h3-5,7H,6H2,1-2H3

InChI Key

MAEHDERTKGEZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C=C(C=N5)[N+](=O)[O-])C

Origin of Product

United States

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